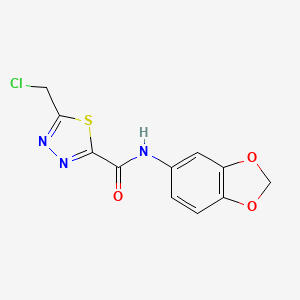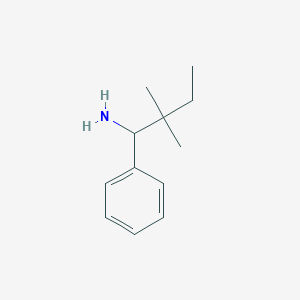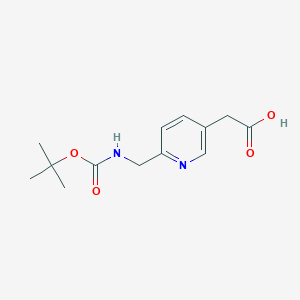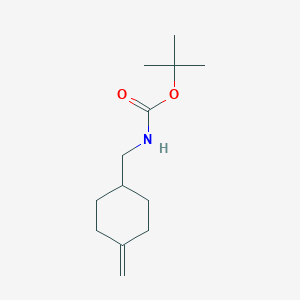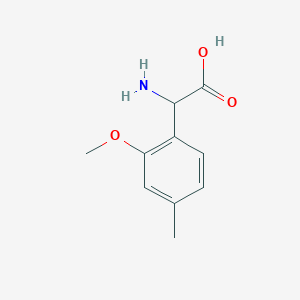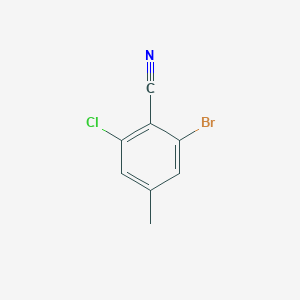![molecular formula C14H18BNO3 B13564356 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazole](/img/structure/B13564356.png)
2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole is an organic compound that features a benzoxazole ring substituted with a boronic ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzoxazole Ring: This can be achieved through the condensation of an ortho-aminophenol with a carboxylic acid derivative under acidic conditions.
Introduction of the Boronic Ester Group: The boronic ester group can be introduced via a palladium-catalyzed borylation reaction. This involves the reaction of the benzoxazole derivative with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole can undergo various types of chemical reactions, including:
Cross-Coupling Reactions: Such as Suzuki-Miyaura coupling, where the boronic ester group reacts with halides to form carbon-carbon bonds.
Oxidation Reactions: The boronic ester can be oxidized to form boronic acids or other derivatives.
Substitution Reactions: The benzoxazole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate intermediates.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.
Major Products
Cross-Coupling Products: Complex organic molecules with new carbon-carbon bonds.
Oxidation Products: Boronic acids or other oxidized derivatives.
科学的研究の応用
2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole has several applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Potential use in the development of enzyme inhibitors or fluorescent probes.
Medicine: Research into its use as a precursor for drug development, particularly in the synthesis of molecules with potential therapeutic effects.
Industry: Utilized in the production of advanced materials and polymers.
作用機序
The mechanism by which 2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole exerts its effects is primarily through its ability to participate in cross-coupling reactions. The boronic ester group acts as a nucleophile, reacting with electrophilic halides in the presence of a palladium catalyst to form new carbon-carbon bonds. This mechanism is crucial in the synthesis of complex organic molecules.
類似化合物との比較
Similar Compounds
- 4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl(pyrrolidin-1-yl)methanone
Uniqueness
2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole is unique due to its specific substitution pattern, which combines the reactivity of the boronic ester group with the stability and electronic properties of the benzoxazole ring. This makes it particularly useful in the synthesis of complex organic molecules, offering a balance of reactivity and stability that is advantageous in various chemical reactions.
特性
分子式 |
C14H18BNO3 |
|---|---|
分子量 |
259.11 g/mol |
IUPAC名 |
2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole |
InChI |
InChI=1S/C14H18BNO3/c1-9-16-12-10(7-6-8-11(12)17-9)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3 |
InChIキー |
NFXINTSGCBUOPA-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)OC(=N3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[2-(4-ethoxyphenyl)-1,3-thiazol-4-yl]-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B13564280.png)
![3-(6-Amino-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13564287.png)
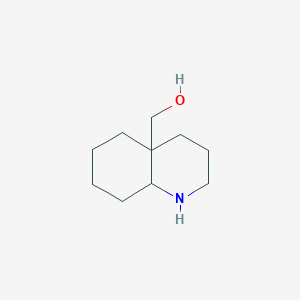


![2-[(3-Chloro-4-methylphenyl)carbamoyl]-2-methoxyaceticacid](/img/structure/B13564315.png)

